(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethoxyphenyl group and a methanamine group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution of a suitable phenyl precursor with a difluoromethoxy group using reagents like difluoromethyl ethers.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-(2-(Methoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(2-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(2-(Chloromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C10H9F2N3O2 |
---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3O2/c11-10(12)16-7-4-2-1-3-6(7)9-14-8(5-13)17-15-9/h1-4,10H,5,13H2 |
InChI Key |
WRWZDGBZSREGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.